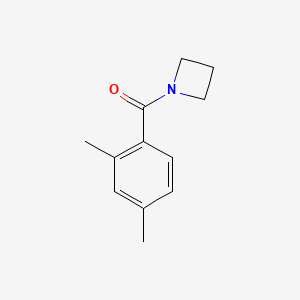![molecular formula C15H18N2O2 B7473372 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, also known as ACPD, is a synthetic compound that belongs to the class of pyrrolidinones. It has been extensively studied for its potential applications in various fields including medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one acts as an agonist at mGluRs, specifically mGluR1 and mGluR5. These receptors are G-protein coupled receptors that are involved in the regulation of synaptic transmission and plasticity. Activation of mGluRs by 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one leads to the activation of intracellular signaling pathways that modulate neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate synaptic transmission and plasticity in various brain regions including the hippocampus, striatum, and cortex. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has several advantages for lab experiments. It is a highly specific agonist for mGluRs and can be used to selectively activate these receptors. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is also relatively stable and can be easily synthesized in large quantities. However, 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one can also have off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one. One area of research is the development of more potent and selective mGluR agonists. Another area of research is the investigation of the role of mGluRs in various neurological disorders and the potential therapeutic applications of mGluR agonists. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one can also be used as a tool compound to study the function of mGluRs in various brain regions and cell types. Overall, 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has great potential for further research and development in the fields of medicinal chemistry, neuroscience, and pharmacology.
Métodos De Síntesis
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one can be synthesized by the reaction of 1-(3-aminophenyl)pyrrolidin-2-one with azetidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one.
Aplicaciones Científicas De Investigación
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been extensively studied for its potential applications in various fields including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have agonistic activity at metabotropic glutamate receptors (mGluRs) and has been used as a tool compound to study the function of these receptors. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been studied for its potential applications in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-[[3-(azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-6-2-7-17(14)11-12-4-1-5-13(10-12)15(19)16-8-3-9-16/h1,4-5,10H,2-3,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPCXKNOGWYGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=CC=C2)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)


